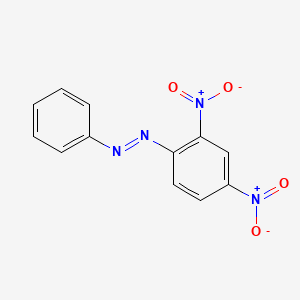

(2,4-Dinitrophenyl)phenyl-diazene

Description

(2,4-Dinitrophenyl)phenyl-diazene is a diazene derivative characterized by a phenyl group attached to a diazene (–N=N–) moiety, with a 2,4-dinitrophenyl substituent. Its molecular formula is C₁₂H₈N₄O₄, and it features two nitro (–NO₂) groups at the 2- and 4-positions of the benzene ring. This compound is structurally related to azobenzene derivatives but distinguished by the electron-withdrawing nitro groups, which significantly influence its electronic properties and reactivity .

Additionally, derivatives of dinitrophenyl-diazenes are noted for their applications in catalysis and analytical chemistry, particularly in oxidation reactions and as chromogenic reagents .

Properties

CAS No. |

51640-16-5 |

|---|---|

Molecular Formula |

C12H8N4O4 |

Molecular Weight |

272.22 g/mol |

IUPAC Name |

(2,4-dinitrophenyl)-phenyldiazene |

InChI |

InChI=1S/C12H8N4O4/c17-15(18)10-6-7-11(12(8-10)16(19)20)14-13-9-4-2-1-3-5-9/h1-8H |

InChI Key |

ZZGHYYQHGJJQGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

(2,4-Dinitrophenyl)phenyl-diazene, also known as DNP-phenyl-diazene, is a compound characterized by its unique diazene linkage and the presence of dinitrophenyl groups. This structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (2,4-Dinitrophenyl)phenyl-diazene typically involves the reaction of dinitrobenzene derivatives with phenyl hydrazine under acidic conditions. The following general reaction scheme outlines this process:

- Reactants : 2,4-Dinitroaniline + Phenyl hydrazine

- Catalyst : Acid (e.g., hydrochloric acid)

- Conditions : Reflux in ethanol

This method yields (2,4-Dinitrophenyl)phenyl-diazene as a red crystalline solid.

The biological activity of (2,4-Dinitrophenyl)phenyl-diazene is largely attributed to its ability to form reactive intermediates that can interact with biological macromolecules. The dinitrophenyl group is known to act as a hapten, which can modify proteins and nucleic acids, potentially leading to various biological responses.

Antimicrobial Activity

Studies have demonstrated that (2,4-Dinitrophenyl)phenyl-diazene exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent.

Cytotoxicity and Anticancer Potential

Research indicates that (2,4-Dinitrophenyl)phenyl-diazene may possess cytotoxic effects against cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways:

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

This suggests a potential role for this compound in cancer therapy.

Case Studies

- Inhibition of Cysteine Proteases : A study utilized DNP-labeled diazomethyl ketone inhibitors to detect cysteine proteases with high sensitivity. The DNP group enhanced the binding affinity to cathepsin B and L-like proteases, indicating that (2,4-Dinitrophenyl)phenyl-diazene derivatives could serve as effective inhibitors in protease-related diseases .

- Methemoglobin Formation : Another investigation revealed that dinitrobenzene derivatives induce methemoglobin formation from deoxyhemoglobin in vitro. This mechanism may contribute to the compound's toxicity profile and warrants further exploration regarding its safety in therapeutic applications .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 2,4-dinitro groups in (2,4-dinitrophenyl)phenyl-diazene enhance its electron-deficient character compared to mono-nitro or methyl-substituted analogues. This property correlates with its higher polarizability and fluorescence quenching efficiency .

- Reactivity : The diselenide derivative (Di(2,4-dinitrophenyl) diselenide) exhibits catalytic activity in oxidation reactions due to selenium’s redox versatility, whereas (2,4-dinitrophenyl)phenyl-diazene lacks such catalytic utility but is effective in photochemical applications .

Kinetic and Thermodynamic Behavior

- Reaction with Hydrazine : (2,4-Dinitrophenyl)phenyl-diazene derivatives, such as 2,4-dinitrophenyl ethers or sulfides, undergo pseudo-first-order kinetics when reacting with hydrazine. The apparent second-order rate constants (kₐ) for these reactions are influenced by the leaving group’s electronegativity. For example, 2,4-dinitrophenyl phenyl ether (kₐ = 0.12 M⁻¹s⁻¹) reacts slower than 2,4-dinitrophenyl phenyl sulfide (kₐ = 0.35 M⁻¹s⁻¹) due to differences in bond dissociation energies .

- Thermodynamic Parameters : The enthalpy of activation (ΔH°) for hydrazine reactions with 2,4-dinitrophenyl derivatives ranges from 50–70 kJ/mol, with entropy values (ΔS°) indicating a highly ordered transition state .

Research Findings and Implications

Electronic Chemical Potential: Quantum mechanical calculations (PM3 method) reveal that (2,4-dinitrophenyl)phenyl-diazene’s electron-deficient aromatic system facilitates interactions with electron-rich biomolecules, explaining its role in fluorescence quenching .

Catalytic Selectivity : The diselenide analogue’s catalytic activity is contingent on the nitro groups’ positioning, which directs regioselectivity in oxidation reactions .

Analytical Utility : The stability of 2,4-dinitrophenyl hydrazones under acidic conditions enables their use in high-performance liquid chromatography (HPLC), contrasting with less stable hydrazones from unsubstituted phenylhydrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.